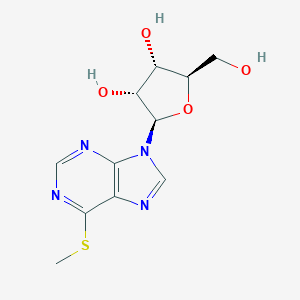
6-Methylmercaptopurine riboside
Overview
Description
Methylthioinosine is a purine nucleoside analog where a methylthio group replaces the hydroxyl group at the 6-position of inosine.
Biochemical Analysis
Biochemical Properties
6MMPr plays a significant role in biochemical reactions. It is involved in the inhibition of purine synthesis . It interacts with enzymes such as inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase . The nature of these interactions involves the inhibition of these enzymes, thereby affecting the synthesis of purine .
Cellular Effects
6MMPr has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6MMPr involves its interaction with biomolecules and its effects on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation . It is an analog of purine and an inhibitor of nerve growth factor-activated protein kinase N .
Metabolic Pathways
6MMPr is involved in the metabolic pathways of purine synthesis . It interacts with enzymes such as inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase . The effects on metabolic flux or metabolite levels are not specified in the current search results.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylthioinosine can be synthesized through the methylation of inosine. The process involves the reaction of inosine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of methylthioinosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as chromatography .
Types of Reactions:
Oxidation: Methylthioinosine can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted purine nucleosides.
Scientific Research Applications
Methylthioinosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in purine metabolism and its effects on cellular processes.
Medicine: Investigated for its potential as an anti-cancer and anti-malarial agent.
Industry: Utilized in the development of pharmaceuticals and biochemical research tools .
Mechanism of Action
Methylthioinosine exerts its effects by inhibiting purine nucleoside phosphorylase, an enzyme involved in purine metabolism. This inhibition disrupts the purine salvage pathway, leading to the accumulation of toxic metabolites and subsequent cell death. The compound specifically targets the enzyme’s active site, preventing the conversion of methylthioinosine to hypoxanthine .
Comparison with Similar Compounds
Inosine: Lacks the methylthio group and has different metabolic pathways.
Methylthioadenosine: Similar structure but differs in the position of the methylthio group.
6-Mercaptopurine: Contains a thiol group instead of a methylthio group
Uniqueness: Methylthioinosine’s unique structure allows it to specifically inhibit purine nucleoside phosphorylase, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRFDHHANOYUTE-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S | |
| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20662 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5030454 | |
| Record name | 6-Methylmercaptopurine ribonucleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5030454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
6-methylmercaptopurine riboside is a white powder. (NTP, 1992) | |
| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20662 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
5 to 10 mg/mL at 66 °F (NTP, 1992), DMA 167 (mg/mL), 50% DMF 50 (mg/mL), H 25 (mg/mL), Propylene glycol 6 (mg/mL) | |
| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20662 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/40774%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
342-69-8 | |
| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20662 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-Methylmercaptopurine riboside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylthioinosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylthioinosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Methylmercaptopurine ribonucleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5030454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylthio)-9-β-D-ribofuranosyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTHIOINOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G39SHR0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-methylmercaptopurine riboside exert its effects within cells?
A1: this compound primarily acts as an inhibitor of purine synthesis. [, , ] It achieves this by interfering with the activity of phosphoribosyl pyrophosphate amidotransferase, a key enzyme in the de novo purine biosynthesis pathway. [] This inhibition leads to a depletion of purine nucleotides, which are essential building blocks for DNA and RNA synthesis. This ultimately disrupts cellular processes that rely on these nucleic acids, such as cell growth and proliferation. [, ]
Q2: Does this compound affect adenosine kinase?
A2: Yes, this compound acts as a substrate for adenosine kinase. [] While it can be phosphorylated by the enzyme, it also acts as an inhibitor, particularly at lower adenosine concentrations. [] This dual nature suggests a complex interaction with adenosine kinase.
Q3: Can this compound influence energy metabolism within tumor cells?
A3: Research suggests that this compound, when used in combination with other agents like N-(phosphonacetyl)-L-aspartate (PALA) and 6-aminonicotinamide (6-AN), can contribute to the depletion of cellular energy (ATP) in tumor cells. [, , , ] This ATP depletion is thought to enhance the efficacy of certain chemotherapeutic agents. [, , , ]
Q4: Does this compound show any antiviral activity?
A4: Yes, studies have shown that this compound exhibits antiviral activity against various viruses, including dengue virus, Zika virus, West Nile virus, and bovine viral diarrhea virus. [, , , , ] The exact mechanism of antiviral action varies depending on the virus but may involve inhibition of viral RNA synthesis or modulation of cellular pathways involved in viral replication. [, , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C11H14N4O4S, and its molecular weight is 298.33 g/mol.
Q6: Have computational methods been used to study this compound?
A6: Yes, molecular modeling and docking studies have been employed to investigate the interaction of this compound with target proteins, such as adenosine kinase and viral proteins. [, ] These computational approaches help visualize and predict binding affinities, providing insights into the compound's mechanism of action and potential for optimization.
Q7: What is known about the metabolism of this compound?
A8: this compound is metabolized intracellularly, with a key step being the addition of a methyl group to the sulfur atom at position six of the purine ring by the enzyme thiopurine methyltransferase (TPMT). [] This methylation step is crucial for its conversion to the active metabolite 6-methylmercaptopurine. [, ]
Q8: Does genetic variation in thiopurine methyltransferase (TPMT) affect the activity of this compound?
A9: Yes, variations in TPMT activity, often due to genetic polymorphisms, can significantly impact the effectiveness and potential toxicity of this compound. [, ] Patients with low TPMT activity may experience increased drug exposure and a higher risk of adverse effects, while those with high TPMT activity might exhibit reduced drug efficacy. [, ]
Q9: What types of in vitro assays have been used to study the activity of this compound?
A9: A range of in vitro assays has been employed to investigate the effects of this compound, including:
- Cell proliferation assays: These assess the compound's ability to inhibit the growth of various cancer cell lines, including leukemia (L1210), sarcoma (S180), and breast cancer cells. [, , , ]
- Metabolic assays: These measure changes in cellular metabolites, such as purine nucleotides, ATP levels, and phosphoribosyl pyrophosphate (PRPP), to understand the compound's impact on metabolic pathways. [, , , , , , ]
- Viral replication assays: These evaluate the compound's ability to inhibit the replication of various viruses, including dengue, Zika, West Nile, and bovine viral diarrhea viruses, in cell culture models. [, , , , ]
Q10: Have any animal models been used to study this compound?
A12: Yes, murine models, particularly those with implanted or spontaneous tumors, have been used extensively to assess the antitumor efficacy of this compound, often in combination with other chemotherapeutic agents. [, , , , ] These studies provide valuable insights into the compound's in vivo activity, toxicity, and potential for clinical translation.
Q11: What mechanisms of resistance to this compound have been identified?
A13: One primary mechanism of resistance observed in L1210 leukemia cells involves a deficiency in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). [] This enzyme is crucial for converting this compound into its active metabolites, and its absence renders the cells resistant to the drug's effects. []
Q12: Does cross-resistance exist between this compound and other antimetabolites?
A14: Yes, cross-resistance has been observed between this compound and other purine analogs, such as 6-mercaptopurine and 6-thioguanine, particularly in cell lines deficient in HGPRT. [, ] This cross-resistance highlights the importance of understanding resistance mechanisms and developing strategies to overcome them.
Q13: What are the potential toxicities associated with this compound?
A15: While potentially effective against tumor cells and viruses, this compound can exhibit toxicity. Research has shown that combining this compound with other antimetabolites can lead to increased toxicity in mice. [, ]
Q14: Are there strategies to improve the delivery of this compound to specific targets?
A14: While not extensively explored in the provided research, enhancing drug delivery to specific targets is crucial for maximizing efficacy and minimizing off-target effects. The development of novel drug delivery systems, such as nanoparticles or liposomes, could potentially improve the compound's bioavailability and targeted delivery to tumor cells or specific tissues.
Q15: Are there biomarkers that can predict the efficacy of this compound?
A17: Yes, the activity level of the enzyme thiopurine methyltransferase (TPMT) serves as a crucial biomarker for predicting both the efficacy and toxicity of this compound. [, ] Genetic testing for TPMT polymorphisms is routinely employed in clinical settings to guide dosing and minimize the risk of adverse events.
Q16: What analytical methods are used to study this compound?
A16: Various analytical techniques have been utilized to characterize and quantify this compound and its metabolites, including:
- High-performance liquid chromatography (HPLC): This method separates and quantifies the compound and its metabolites in biological samples, allowing researchers to study its pharmacokinetics and metabolism. [, ]
- Microbiological assays: These assays utilize the growth inhibition of specific microorganisms to determine the concentration of this compound in biological samples. []
- Nuclear magnetic resonance (NMR) spectroscopy: This technique provides structural information about the compound and insights into its interactions with other molecules. [, ]
- Electron spin resonance (ESR) spectroscopy: This method allows researchers to study the free radicals generated by the irradiation of this compound, providing insights into its radiation chemistry and potential applications. []
Q17: Can this compound induce or inhibit drug-metabolizing enzymes?
A17: While the provided research papers don't extensively discuss this aspect, it's important to consider potential interactions with drug-metabolizing enzymes, particularly those involved in purine metabolism. Further research is needed to determine if this compound can induce or inhibit these enzymes and if such interactions contribute to its overall efficacy or toxicity profile.
Q18: How has research on this compound fostered cross-disciplinary collaborations?
A21: The study of this compound has brought together researchers from diverse fields, including biochemistry, pharmacology, virology, and oncology. [, , , , ] These collaborations are crucial for advancing our understanding of the compound's diverse biological activities, optimizing its therapeutic potential, and developing novel treatment strategies for various diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



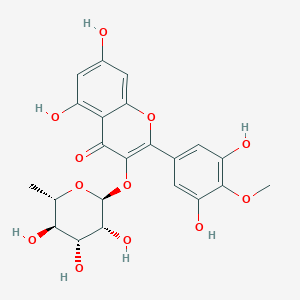



![(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE](/img/structure/B15488.png)
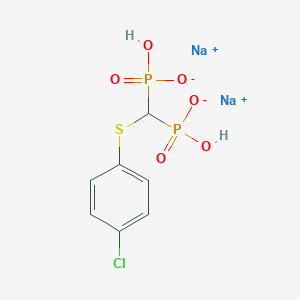
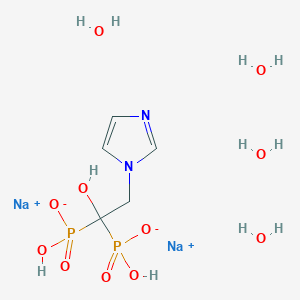




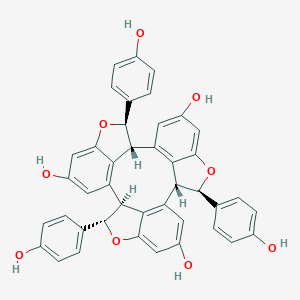
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
